molecular formula C9H17NO B13647145 3-Cyclopropyl-3-(ethoxymethyl)azetidine

3-Cyclopropyl-3-(ethoxymethyl)azetidine

Cat. No.: B13647145
M. Wt: 155.24 g/mol
InChI Key: PIQODTOLYVPVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-Cyclopropyl-3-(ethoxymethyl)azetidine, typically involves cycloaddition reactions. This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photocatalytic conditions .

Industrial Production Methods

Industrial production methods for azetidines often involve the use of microwave irradiation and solid supports to facilitate the reaction. For example, the synthesis of 1-arenesulfonylazetidines can be achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(ethoxymethyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like methanol for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

3-Cyclopropyl-3-(ethoxymethyl)azetidine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-cyclopropyl-3-(ethoxymethyl)azetidine

InChI

InChI=1S/C9H17NO/c1-2-11-7-9(5-10-6-9)8-3-4-8/h8,10H,2-7H2,1H3

InChI Key

PIQODTOLYVPVNI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CNC1)C2CC2

Origin of Product

United States

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